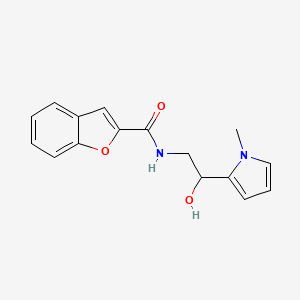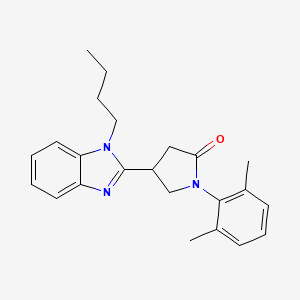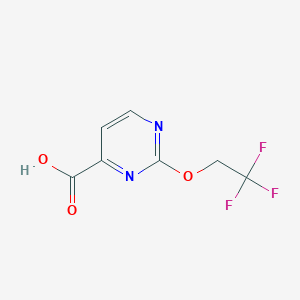
2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular weight of 222.12 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H5F3N2O3/c8-7(9,10)2-15-5-1-4(6(13)14)11-3-12-5/h1,3H,2H2,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its melting point is not specified in the available information.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Researchers have successfully synthesized a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines. These compounds have been characterized using single-crystal X-ray diffraction analyses, revealing detailed molecular structures and offering insights into their chemical properties (Ma et al., 2016).
Applications in Solar Cells
- A study reported the use of pyrimidine-2-carboxylic acid as an electron-accepting and anchoring group in dye-sensitized solar cells. The research highlighted the enhanced interaction between the anchoring group and TiO2, leading to improved solar cell efficiency (Wu et al., 2015).
Development of Novel Inhibitors
- Research has been conducted on the structure-activity relationship of pyrimidine derivatives as inhibitors of AP-1 and NF-κB mediated gene expression. This highlights the potential of these compounds in the context of gene regulation and therapeutic applications (Palanki et al., 2002).
Anticancer Research
- Studies on ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been conducted. These complexes exhibit antiproliferative activity and target specific cellular structures like mitochondria, showcasing their potential in anticancer research (Pierroz et al., 2012).
Synthesis of Phosphodiesterase Inhibitors
- Research on 1H-Pyrazolo[4,3-d]pyrimidines, which incorporate 2-(2,2,2-trifluoroethoxy)ethyl, has led to the development of potent phosphodiesterase 5 (PDE5) inhibitors. These studies contribute to the advancement of selective and effective therapeutic agents (Tollefson et al., 2010).
Development of Unnatural Amino Acids
- The synthesis of 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, an unnatural amino acid, has been explored for its application as a building block in the synthesis of peptidomimetics, illustrating its potential in pharmaceutical research (Bissyris et al., 2005).
Safety and Hazards
The safety information for “2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
It’s known that similar compounds can form linkage isomers, depending on whether the nitrogen atom ortho or para to the carboxylate on c4 in the pyrimidine ring binds the metal ion . This suggests that the compound may interact with its targets in a similar manner.
Result of Action
Similar compounds have been found to have cytotoxic effects, suggesting that this compound may also have potential anticancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-2-1-4(12-6)5(13)14/h1-2H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCBMHKAKFAUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
![Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2450787.png)
![4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2450788.png)
![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

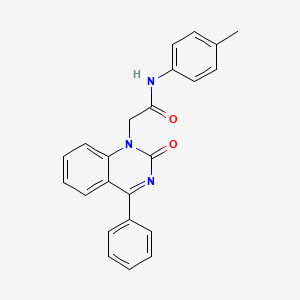
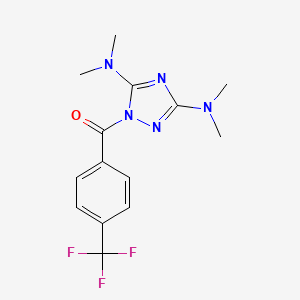
![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)
